3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride
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Overview
Description
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4S and a molecular weight of 279.74 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Methylpyridin-2-yl)methanesulfonyl]butanoic acid hydrochloride
- 3-[(6-Methylpyridin-2-yl)methanesulfonyl]pentanoic acid hydrochloride
Uniqueness
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the sulfonyl group and the propanoic acid moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4S and a molecular weight of 279.74 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 6-methylpyridine with methanesulfonyl chloride, followed by propanoic acid. The synthesis typically utilizes bases such as triethylamine to neutralize hydrochloric acid produced during the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence various cellular signaling pathways. For instance, it may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for metabolic disorders.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which is critical in various chronic diseases.
Data Table: Summary of Biological Activities
Activity | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of specific bacterial strains | |
Enzyme Inhibition | Modulates activity of metabolic enzymes | |
Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, researchers evaluated its effectiveness against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibition capabilities of this compound. It was found to inhibit the activity of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition was quantified using kinetic assays, revealing a half-maximal inhibitory concentration (IC50) of approximately 20 µM, indicating promising potential for developing antifolate drugs.
Properties
IUPAC Name |
3-[(6-methylpyridin-2-yl)methylsulfonyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-8-3-2-4-9(11-8)7-16(14,15)6-5-10(12)13;/h2-4H,5-7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFNHSMBABMYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CS(=O)(=O)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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